

# Application Note: Quantification of Rebaudioside N in Stevia Extracts

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## Compound of Interest

Compound Name: *Rebaudioside N*

Cat. No.: *B3027041*

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## Introduction

Steviol glycosides, natural sweeteners extracted from the leaves of *Stevia rebaudiana* Bertoni, have gained significant attention in the food, beverage, and pharmaceutical industries as zero-calorie sugar substitutes. Among the numerous steviol glycosides, **Rebaudioside N** is a minor glycoside that contributes to the overall sweetness profile of stevia extracts. Accurate quantification of **Rebaudioside N** is crucial for quality control, product formulation, and regulatory compliance. This application note provides detailed protocols for the quantification of **Rebaudioside N** in stevia extracts using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS).

## Principle

The quantification of **Rebaudioside N** in stevia extracts is typically achieved by chromatographic separation of the various steviol glycosides followed by detection and quantification.

- **HPLC-UV:** This method separates steviol glycosides based on their polarity using a reversed-phase column. The separated compounds are then detected by a UV detector, typically at a wavelength of 210 nm. Quantification is performed by comparing the peak area of **Rebaudioside N** in the sample to that of a certified reference standard.

- UHPLC-MS: This technique offers higher resolution and sensitivity compared to HPLC-UV. Separation is achieved using a sub-2  $\mu\text{m}$  particle column. Mass spectrometry provides highly specific detection and quantification based on the mass-to-charge ratio ( $m/z$ ) of the target analyte. This method is particularly useful for complex matrices and for confirming the identity of the quantified compounds.

## Quantitative Data Summary

The following table summarizes the quantitative analysis of major steviol glycosides, including the potential presence of **Rebaudioside N**, in various stevia extracts as reported in the literature.

Sample Type	Rebaudioside A (%)	Stevioside (%)	Rebaudioside C (%)	Other Glycosides	Method	Reference
Commercial Stevia Extract (USA)	99.7	Not Detected	-	-	HPLC	[1]
Commercial Stevia Extract (Japan)	-	-	-	Total Glycosides : 74.7%	HPLC	[1]
Commercial Stevia Extract (Brazil)	Major Glycoside	-	-	Total Glycosides : ~80%	HPLC	[1]
Commercial Stevia Extract (France)	-	-	6.9	Total Glycosides : 87.4%	HPLC	[1]
Commercial Stevia Extract (China)	19.4	58.4	-	Total Glycosides : ~80%	HPLC	[1]
Dried Stevia Extracts (Various)	23 - 99	-	-	Rebaudioside N identified	UHPLC-Orbitrap MS	[2]
Food and Supplement Products	0.05 - 100.8 (Reb M)	-	-	Rebaudioside N included in method	HPLC-UV	[3]

Note: Specific quantitative data for **Rebaudioside N** is often not reported as a major component. The methods presented are capable of its separation and quantification.

## Experimental Protocols

### Protocol 1: Quantification of Rebaudioside N by HPLC-UV

This protocol is based on a rapid and economic method for the determination of 13 steviol glycosides, including **Rebaudioside N**.<sup>[3]</sup>

#### 4.1.1. Apparatus and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Superficially porous particle C18 column (e.g., 4.6 x 150 mm, 2.7 µm).
- Reference Standards: **Rebaudioside N**, Stevioside, Rebaudioside A, etc. (purity >95%).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid.

#### 4.1.2. Sample Preparation

- Accurately weigh approximately 50-100 mg of the stevia extract into a 50 mL volumetric flask.
- Dissolve the sample in the initial mobile phase solvent (e.g., 30:70 acetonitrile:water).
- Sonicate for 10-15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

#### 4.1.3. Chromatographic Conditions

Parameter	Value
Column	Superficially porous C18, 4.6 x 150 mm, 2.7 µm
Mobile Phase A	Water with 0.1% Phosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	Optimized for separation of all 13 steviol glycosides (specific gradient to be developed and validated)
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Injection Volume	10 µL
Detection Wavelength	210 nm

#### 4.1.4. Data Analysis and Quantification

- Prepare a stock solution of **Rebaudioside N** reference standard (e.g., 1 mg/mL) in methanol.
- Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 to 1 mg/mL.[3]
- Inject the calibration standards and the sample solutions into the HPLC system.
- Identify the **Rebaudioside N** peak in the sample chromatogram by comparing its retention time with that of the standard.
- Construct a calibration curve by plotting the peak area of the standard against its concentration.
- Quantify the amount of **Rebaudioside N** in the sample using the regression equation from the calibration curve.

## Protocol 2: Quantification of Rebaudioside N by UHPLC-MS

This protocol is based on a method for the determination of steviol glycosides using UHPLC coupled to an Orbitrap mass spectrometer.[\[2\]](#)

### 4.2.1. Apparatus and Reagents

- Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- High-Resolution Mass Spectrometer (e.g., Orbitrap) with a Heated Electrospray Ionization (HESI) source.
- BEH Amide column (e.g., 2.1 x 150 mm, 1.7  $\mu$ m).[\[2\]](#)
- Reference Standard: **Rebaudioside N**.
- Acetonitrile (LC-MS grade).
- Water (LC-MS grade).
- Formic acid.

### 4.2.2. Sample Preparation

- Accurately weigh 50 mg of the dried stevia extract.
- Extract with 30 mL of a water:acetonitrile (80:20, v/v) mixture by agitating for 10 minutes.[\[2\]](#)
- Add water to adjust the final volume to 50 mL.[\[2\]](#)
- Centrifuge the solution at 1000 x g for 2 minutes.[\[2\]](#)
- Dilute the supernatant with the water:acetonitrile (80:20, v/v) mixture as needed.[\[2\]](#)
- Inject 5  $\mu$ L into the UHPLC system.[\[2\]](#)

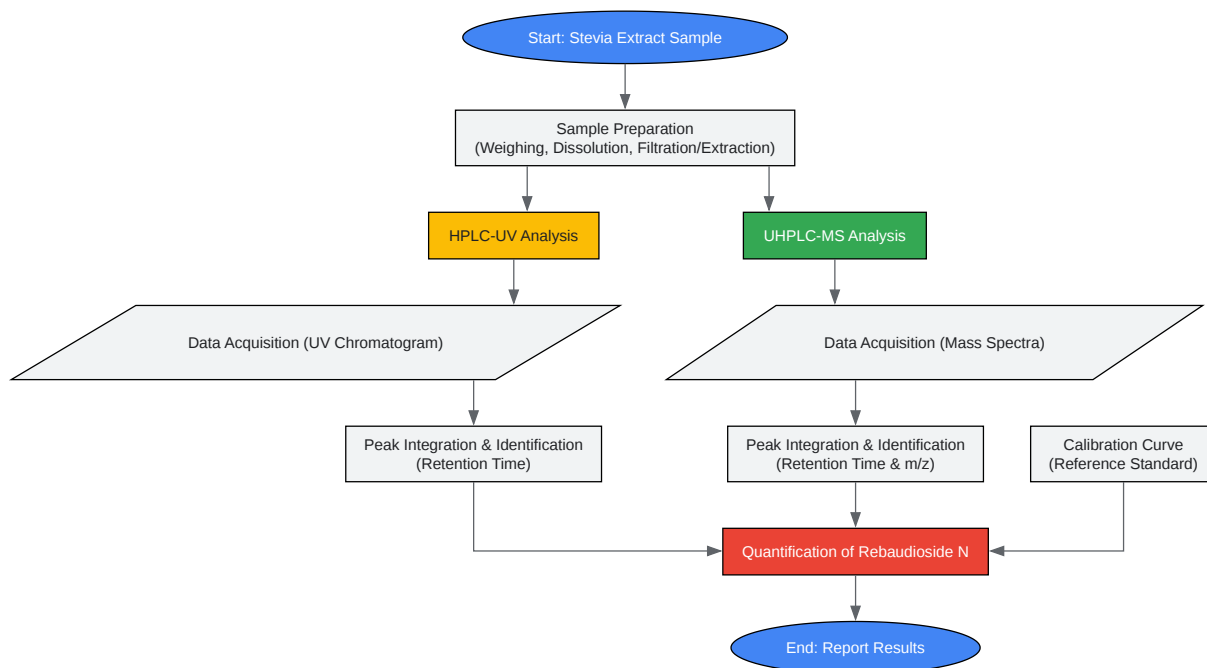
### 4.2.3. Chromatographic and MS Conditions

Parameter	Value
Column	BEH Amide, 2.1 x 150 mm, 1.7 $\mu$ m
Mobile Phase A	0.05% Formic acid in water
Mobile Phase B	0.05% Formic acid in acetonitrile
Gradient	13–17% B in 5 min, 17–20% B in 5 min, 20–35% B in 5 min, 35–50% B in 10 min
Flow Rate	0.3 mL/min
Column Temperature	35 °C
Injection Volume	5 $\mu$ L
Ionization Mode	Negative Electrospray Ionization (ESI-)
Spray Voltage	-3.0 kV
Sheath Gas Flow Rate	45 (arbitrary units)
Mass Range	m/z 200–3000
Resolution	50,000

#### 4.2.4. Data Analysis and Quantification

- Prepare a stock solution and calibration standards of **Rebaudioside N** as described in Protocol 1.
- Acquire data in full-scan mode.
- Identify **Rebaudioside N** based on its accurate mass and retention time. The deprotonated ion  $[M-H]^-$  for **Rebaudioside N** ( $C_{54}H_{88}O_{30}$ ) would be approximately m/z 1275.5.
- Extract the ion chromatogram for the specific m/z of **Rebaudioside N**.
- Construct a calibration curve and quantify the analyte as described in Protocol 1.

## Experimental Workflow Diagram



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Caption: Experimental workflow for the quantification of **Rebaudioside N**.

## Method Validation

For reliable and accurate results, the analytical methods described should be validated according to international guidelines (e.g., ICH). Key validation parameters include:



- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient ( $R^2$ ) of  $>0.999$  is desirable.[3]
- **Accuracy:** The closeness of the test results to the true value, often assessed through recovery studies in spiked samples. Recoveries are typically expected to be within 95-105%.
- **Precision:** The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). Relative standard deviations (%RSD) should typically be less than 2-5%.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

This application note provides a comprehensive guide for the quantification of **Rebaudioside N** in stevia extracts. The choice between HPLC-UV and UHPLC-MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.

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